
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile and is stirred for several hours at room temperature. The mixture is then cooled to 0°C, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and ester functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate: This compound has a hydrazino group instead of an ethoxy group and exhibits different chemical reactivity and biological activity.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: This compound lacks the ethoxy group and has different physical and chemical properties.
Uniqueness
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 135716-09-5) is a synthetic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₁₄H₂₅NO₄
- Molecular Weight : 271.36 g/mol
- IUPAC Name : this compound
- Purity : Typically over 97% in commercial preparations .
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl bromoacetate under basic conditions, often using triethylamine as a catalyst. The reaction yields high purity products suitable for further biological evaluation .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .
Antifungal Activity
In addition to antibacterial effects, preliminary studies suggest potential antifungal properties. These activities are crucial in developing new therapeutic agents against resistant strains of fungi .
Central Nervous System Effects
Given its piperidine structure, this compound may also interact with central nervous system (CNS) receptors. Its derivatives have been explored for neuropharmacological applications, including potential anti-anxiety and analgesic effects .
Study on Antibacterial Effects
A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results showed that this compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine | 16 | Escherichia coli |
Neuropharmacological Evaluation
Another investigation assessed the neuropharmacological properties of related compounds in animal models. The findings indicated that certain derivatives could reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders .
Conclusion and Future Directions
This compound shows promising biological activities, particularly as an antibacterial and potential antifungal agent. Its structural characteristics lend it to further exploration in CNS-related therapies. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, and how do they influence experimental design?
The compound is a light yellow solid (melting point not reported) with a molecular weight of 275.39 g/mol (C₁₅H₂₃N₃O₂) . Its boiling point is 83–85°C, density 0.994 g/cm³, and refractive index 1.416 . These properties guide solvent selection (e.g., low-polarity solvents for extraction), purification methods (distillation or column chromatography), and stability considerations (e.g., sensitivity to moisture). Researchers should prioritize inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the ester or tert-butyl carbamate groups .
Q. What safety protocols are critical when handling this compound?
Safety measures include:
- Respiratory protection : Use NIOSH-approved respirators if aerosolization occurs during weighing or grinding .
- Skin/eye protection : Wear nitrile gloves and chemical goggles; ensure eyewash stations are accessible .
- Fire safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential spread of flammable residues . Toxicity data is limited, so treat the compound as a potential irritant and follow ALARA (As Low As Reasonably Achievable) exposure principles .
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves:
- Step 1 : Protection of piperidine-4-acetic acid with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2 : Esterification of the carboxylic acid group using ethanol and a coupling agent (e.g., DCC/DMAP) .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) yields the final product with >95% purity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identify intermediates in esterification using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance yield . Computational data can prioritize experimental conditions, such as catalyst selection (e.g., DMAP vs. HOBt) for coupling efficiency .
Q. What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?
- X-ray Crystallography : Resolves piperidine ring conformation (chair vs. boat) and confirms ester group orientation .
- NMR Spectroscopy : NMR distinguishes Boc (δ ~155 ppm) and ethoxy (δ ~60 ppm) carbons, while NMR reveals splitting patterns of piperidine protons (δ 1.2–3.5 ppm) .
- HPLC-MS : Monitors purity (>95%) and detects hydrolyzed byproducts (e.g., piperidine-4-acetic acid) .
Q. How does this compound serve as an intermediate in medicinal chemistry?
The compound is a precursor for:
- Peptidomimetics : The piperidine scaffold mimics proline in protease inhibitors .
- Boronate Esters : Suzuki-Miyaura coupling with arylboronic acids introduces aromatic pharmacophores (e.g., for kinase inhibitors) .
- Prodrugs : Ethoxy group hydrolysis in vivo releases active carboxylic acids . Structure-activity relationship (SAR) studies require Boc deprotection (TFA/DCM) to assess the free amine’s role in target binding .
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-6-8-15(9-7-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEXLIRUMIRSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433881 | |
Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135716-09-5 | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135716-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl-4(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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